N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-2,5-dimethylfuran-3-carboxamide
Description
Properties
IUPAC Name |
N-[5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-yl]-2,5-dimethylfuran-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-11-8-16(12(2)23-11)17(21)20-18-19-10-15(24-18)9-13-4-6-14(22-3)7-5-13/h4-8,10H,9H2,1-3H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCAWXQCEYFICNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-2,5-dimethylfuran-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and case studies.
Chemical Structure
The compound can be structurally represented as follows:
This structure incorporates a thiazole ring and a furan moiety, which are significant in modulating its biological activities.
Synthesis
The synthesis of this compound typically involves the reaction of 4-methoxybenzyl derivatives with thiazole and furan-based carboxamides. The synthesis process has been optimized to achieve high yields and purity.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance:
- Cell Line Studies : In vitro studies on various cancer cell lines (e.g., A549 lung cancer cells) have shown that related thiazole derivatives can inhibit cell proliferation effectively. For example, compounds bearing similar structural motifs demonstrated IC50 values ranging from 2.12 µM to 6.75 µM against A549 cells in 2D assays .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 5 | A549 | 2.12 ± 0.21 |
| Compound 8 | A549 | 6.75 ± 0.19 |
| Compound 6 | HCC827 | 5.13 ± 0.97 |
These findings suggest that the presence of the thiazole ring enhances the anticancer activity by facilitating interactions with DNA and other cellular targets.
Antimicrobial Activity
In addition to its antitumor effects, this compound has been evaluated for antimicrobial properties:
- Bacterial Inhibition : Compounds with similar structures have shown promising antibacterial activity against pathogens like Escherichia coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
The biological activity of this compound is thought to involve:
- DNA Binding : Many thiazole derivatives exhibit a propensity to bind within the minor groove of DNA, leading to inhibition of replication and transcription processes .
- Enzyme Inhibition : Some studies suggest that these compounds may act as inhibitors of protein tyrosine phosphatases (PTPs), which are critical in regulating various cellular processes including cell growth and differentiation .
Case Studies
Several studies have highlighted the efficacy of related compounds in clinical settings:
- Developmental Therapeutic Program : Compounds similar to this compound were evaluated under the National Cancer Institute's Developmental Therapeutic Program and showed promise as new anticancer agents .
- Comparative Studies : In comparative assays with standard chemotherapeutics like doxorubicin, some derivatives demonstrated lower toxicity profiles while maintaining effective tumor suppression .
Comparison with Similar Compounds
Structural and Electronic Implications :
- Methoxy Group (7e): The electron-donating methoxy group reduces electron density on the benzyl ring, leading to upfield shifts in aromatic protons (δ 7.18–6.87 ppm) compared to 7g.
- Chloro Group (7g) : The electron-withdrawing chloro group deshields aromatic protons (δ 7.35–7.25 ppm) and lowers the melting point, likely due to weaker intermolecular interactions in the crystal lattice.
Functional Group Variations: Carboxamide vs. Carbohydrazide
Compounds such as N-(5-ethylamino)-2,5-dihydro-1,3-thiazol-2-yl)-3-hydroxy-5-nitro-1-benzofuran-2-carbohydrazide (–3) differ from 7e in their core functional groups:
Implications :
- Reactivity : Carbohydrazides exhibit higher nucleophilicity due to the NHNH₂ group, enabling diverse derivatization (e.g., alkylation, acylation) .
- Biological Potential: The nitro and hydroxy groups in carbohydrazide derivatives may confer antioxidant or antimicrobial activity, whereas 7e’s carboxamide and methoxy groups favor metabolic stability.
Thiazolylmethylcarbamate Analogs
Thiazolylmethylcarbamates () represent a distinct class with carbamate (OCONH) linkages and complex substituents, such as hydroperoxypropan-2-yl and diphenylhexane motifs . Unlike 7e , these compounds are designed for high-throughput phasing in crystallography or as protease inhibitors, emphasizing:
- Structural Complexity : Multiple stereocenters and branched chains enhance target specificity but complicate synthesis.
- Pharmacological Niche : Carbamates are often utilized as prodrugs or enzyme inhibitors due to their hydrolytic stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
